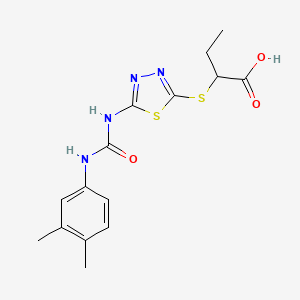

2-amino-N-(2-phenylethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

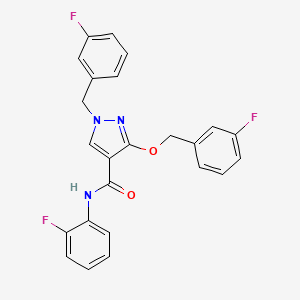

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis

The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .科学的研究の応用

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on derivatives of 2-amino-N-(2-phenylethyl)acetamide has shown potential in the development of therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. A study highlighted the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which demonstrated notable activity against breast cancer and neuroblastoma cells. Among these compounds, one specifically exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation in Drug Synthesis

Another study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This process used Novozym 435 as a catalyst and identified vinyl acetate as the most effective acyl donor, providing insights into efficient and kinetically controlled synthesis methods for pharmaceutical compounds (Magadum & Yadav, 2018).

Anticonvulsant Properties

Research into the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into their potential anticonvulsant activities. The study compared these compounds with phenytoin, a well-known anticonvulsant, identifying key molecular features that might contribute to their anticonvulsant effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Infrared Spectroscopy in Chemical Analysis

Infrared spectroscopy studies of hydrated N-(2-phenylethyl)acetamide clusters have provided valuable insights into molecular interactions, particularly the hydrogen bonding dynamics in these clusters. Such studies are crucial in understanding the chemical behavior of similar compounds in various environments, including biological systems (Sakota, Harada, & Sekiya, 2013).

Fluorescent Probing in Environmental Analysis

The use of derivatives of 2-amino-N-(2-phenylethyl)acetamide as fluorescent probes for detecting carbonyl compounds in environmental water samples showcases another application. These probes have demonstrated high sensitivity and specificity, making them useful tools in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Synthesis in Antimalarial Research

A study on the synthesis and antimalarial activity of certain acetamides, including those related to 2-amino-N-(2-phenylethyl)acetamide, showed that these compounds could be potential candidates for antimalarial drugs. The research also involved structure-activity relationship studies, which are crucial in drug discovery and development (Werbel et al., 1986).

Metabolism and Pharmacokinetics

In pharmacological research, studying the metabolism and excretion of compounds like 2-amino-N-(2-phenylethyl)acetamide is vital. For example, research on mirabegron, a β3-adrenoceptor agonist, which includes this compound, provided valuable data on its absorption, metabolism, and excretion in humans (Takusagawa et al., 2012).

特性

IUPAC Name |

2-amino-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTLMPMRTWNYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-phenylethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)